molecular formula C29H22BrClN4O2S B12695861 Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)- CAS No. 118526-09-3

Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-

Cat. No.: B12695861
CAS No.: 118526-09-3
M. Wt: 605.9 g/mol
InChI Key: KHTMQUHAOUODIQ-UHFFFAOYSA-N
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Description

  • Reactants: Quinazolinone, bromine, 4-methylphenol
  • Conditions: Controlled temperature, solvent medium
  • Step 3: Formation of Thiourea Linkage

    • Reactants: Intermediate product, 4-chlorophenyl isothiocyanate
    • Conditions: Room temperature, inert atmosphere
  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and phenoxy groups. The final step involves the formation of the thiourea linkage.

    • Step 1: Synthesis of Quinazolinone Core

      • Reactants: Anthranilic acid, formamide
      • Conditions: Reflux in the presence of a catalyst

    Chemical Reactions Analysis

    Types of Reactions

    Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:

    • Oxidation: : Conversion to corresponding sulfonyl derivatives

      • Reagents: Hydrogen peroxide, peracids
      • Conditions: Mild to moderate temperatures
    • Reduction: : Reduction of the quinazolinone core

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Low temperatures, inert atmosphere
    • Substitution: : Halogen exchange or nucleophilic substitution

      • Reagents: Halide salts, nucleophiles
      • Conditions: Solvent medium, controlled temperatures

    Major Products Formed

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

    Scientific Research Applications

      Chemistry: Used as a reagent in organic synthesis and catalysis.

      Biology: Potential inhibitor of specific enzymes or proteins.

      Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

      Industry: Utilized in the development of advanced materials and coatings.

    Mechanism of Action

    The mechanism of action of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

    Comparison with Similar Compounds

    Similar Compounds

    • Thiourea, N-(4-(6-chloro-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
    • Thiourea, N-(4-(6-bromo-2-((4-ethylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-

    Uniqueness

    Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both bromo and chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

    Properties

    CAS No.

    118526-09-3

    Molecular Formula

    C29H22BrClN4O2S

    Molecular Weight

    605.9 g/mol

    IUPAC Name

    1-[4-[6-bromo-2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]-3-(4-chlorophenyl)thiourea

    InChI

    InChI=1S/C29H22BrClN4O2S/c1-18-2-13-24(14-3-18)37-17-27-34-26-15-4-19(30)16-25(26)28(36)35(27)23-11-9-22(10-12-23)33-29(38)32-21-7-5-20(31)6-8-21/h2-16H,17H2,1H3,(H2,32,33,38)

    InChI Key

    KHTMQUHAOUODIQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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